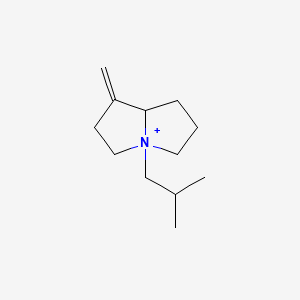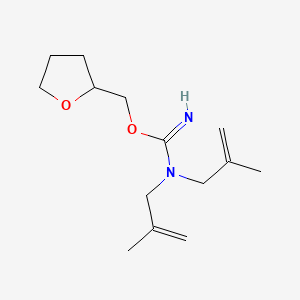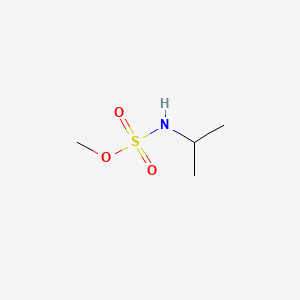
Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is an organic compound with a complex structure It is characterized by the presence of a cycloheptane ring, a carboxylic acid group, a nitrophenyl sulfonyl group, and a methylethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester typically involves multiple steps One common method includes the esterification of cycloheptanecarboxylic acid with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include cycloheptanecarboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction: The major product is the corresponding amine derivative.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl sulfonyl group is known to act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid derivatives: These compounds have a similar structure but with a six-membered ring instead of a seven-membered ring.
Cyclopentanecarboxylic acid derivatives: These compounds feature a five-membered ring.
Cycloheptanecarboxylic acid derivatives: These compounds share the same ring structure but may have different functional groups.
Uniqueness
Cycloheptanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is unique due to the combination of its cycloheptane ring, nitrophenyl sulfonyl group, and ester functionality. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications.
Propiedades
Número CAS |
160790-05-6 |
|---|---|
Fórmula molecular |
C17H23NO6S |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
propan-2-yl 1-(4-nitrophenyl)sulfonylcycloheptane-1-carboxylate |
InChI |
InChI=1S/C17H23NO6S/c1-13(2)24-16(19)17(11-5-3-4-6-12-17)25(22,23)15-9-7-14(8-10-15)18(20)21/h7-10,13H,3-6,11-12H2,1-2H3 |
Clave InChI |
RWOBYZRHHZGFHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1(CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6,7-Dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12797154.png)






